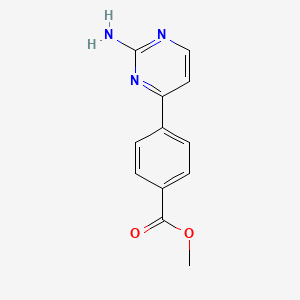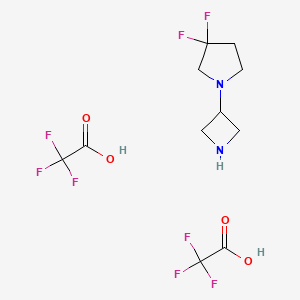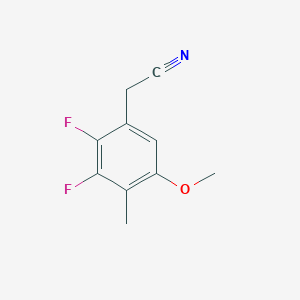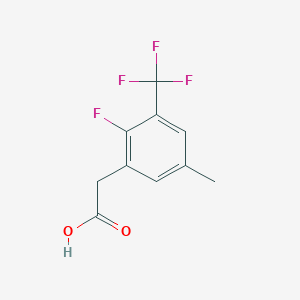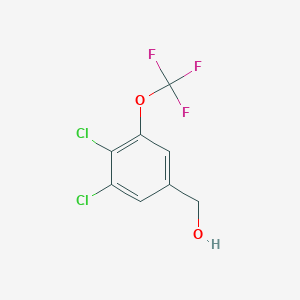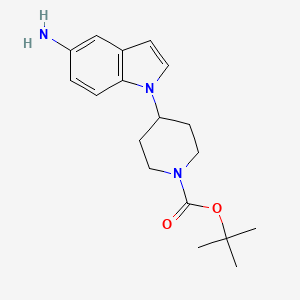
5-(2-chloropyridin-4-yl)-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile
Descripción general
Descripción
5-(2-chloropyridin-4-yl)-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is a useful research compound. Its molecular formula is C17H15ClN2O2 and its molecular weight is 314.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antagonistic Properties in Neuropharmacology
- 5-(2-chloropyridin-4-yl)-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, or similar compounds, have been studied for their potential as metabotropic glutamate subtype 5 (mGlu5) receptor antagonists. These compounds exhibit high potency, selectivity, and good brain penetration, suggesting their application in neuropharmacology (Huang et al., 2004).
Synthesis and Structural Applications
- Research on similar benzonitrile derivatives has led to the development of various molecular complexes, particularly in the field of synthetic chemistry. These studies focus on the synthesis, characterization, and structural analysis of the compounds, indicating their utility in material science and chemical engineering (Sairem et al., 2012).
Anticancer Activity
- Derivatives of tetrahydrothieno-pyridine, which are structurally similar to this compound, have been explored for their anticancer activities. These studies highlight the potential of such compounds in the development of new anticancer therapies (Rao et al., 2018).
Application in Organic Electronics
- Compounds containing pyran or pyridine rings, similar to the one , have been synthesized for applications in organic electronics. These materials are investigated for their conducting properties, suggesting their use in the development of organic metals and semiconductors (Misaki et al., 1999).
Medical Imaging Applications
- Related benzonitrile derivatives have been evaluated as candidates for positron emission tomography (PET) imaging agents. These compounds exhibit high binding affinity and moderate lipophilicity, making them suitable for imaging metabotropic glutamate receptor subtype 5 (mGluR5) in medical diagnostics (Shimoda et al., 2016).
Propiedades
IUPAC Name |
5-(2-chloropyridin-4-yl)-2-(oxan-4-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-17-10-13(3-6-20-17)12-1-2-16(14(9-12)11-19)22-15-4-7-21-8-5-15/h1-3,6,9-10,15H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJFPHXQHQVDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)C3=CC(=NC=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407681.png)
![Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B1407683.png)


![Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate](/img/structure/B1407686.png)
